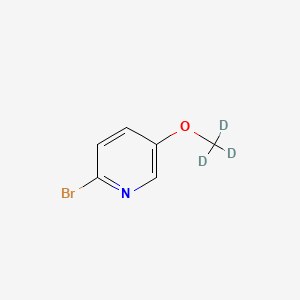

2-Bromo-5-methoxypyridine-d3

Description

BenchChem offers high-quality 2-Bromo-5-methoxypyridine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxypyridine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trideuteriomethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULVUFYZVYHTFX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-5-(trideuteriomethoxy)pyridine: Synthesis, Characterization, and Application as an Internal Standard in Mass Spectrometry

Abstract

This technical guide provides an in-depth overview of 2-Bromo-5-(trideuteriomethoxy)pyridine, a stable isotope-labeled analog of 2-Bromo-5-methoxypyridine. We delve into the strategic rationale for its synthesis, present a detailed and validated experimental protocol, and offer a comprehensive guide to its analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary focus of this document is to establish the compound's critical role as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] A step-by-step workflow for its application in a pharmacokinetic study is provided, underscoring its utility for researchers, scientists, and drug development professionals in achieving accurate and reproducible bioanalytical results.

Introduction: The Imperative for Stable Isotope Labeling

In modern drug development, from discovery to clinical trials, precise quantification of drug candidates and their metabolites in complex biological matrices is paramount.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation losses, matrix effects (ion suppression or enhancement), and instrument variability.[1][4]

To correct for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[5] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[1][4] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope, are widely recognized as the most reliable choice for internal standards.[2][4][6]

2-Bromo-5-(trideuteriomethoxy)pyridine (C₆D₃H₃BrNO) is the deuterated analog of 2-Bromo-5-methoxypyridine. By replacing the three hydrogen atoms of the methoxy group with deuterium, the molecule's mass increases by approximately 3 Daltons. This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its nearly identical chemical structure ensures it co-elutes during chromatography and experiences the same ionization effects, providing robust correction for analytical variability.[1][2] This guide will serve as a comprehensive resource for the synthesis, validation, and application of this critical analytical tool.

Physicochemical Properties and Safety

A summary of the key properties for 2-Bromo-5-(trideuteriomethoxy)pyridine is provided below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-(trideuteriomethoxy)pyridine | [7] |

| CAS Number | 1185315-90-5 | [7] |

| Molecular Formula | C₆D₃H₃BrNO | [7] |

| Molecular Weight | 191.04 g/mol | [7] |

| Accurate Mass | 189.982 | [7] |

| Unlabeled CAS | 105170-27-2 | [7] |

| Canonical SMILES | [2H]C([2H])([2H])Oc1ccc(Br)nc1 | [7] |

Safety and Handling: 2-Bromo-5-(trideuteriomethoxy)pyridine should be handled with the same precautions as its non-labeled analog, 2-Bromo-5-methoxypyridine. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The most direct and efficient method for preparing 2-Bromo-5-(trideuteriomethoxy)pyridine is via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-bromo-5-hydroxypyridine to form a nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a deuterated methylating agent, typically trideuteriomethyl iodide (CD₃I).

Synthesis Workflow

The logical flow of the synthesis and purification process is outlined below.

Caption: Workflow for the synthesis of 2-Bromo-5-(trideuteriomethoxy)pyridine.

Experimental Protocol: Synthesis

Reagents & Equipment:

-

2-bromo-5-hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Trideuteriomethyl iodide (CD₃I)[9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-5-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating the sodium pyridinolate salt. The evolution of hydrogen gas will be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Slowly add trideuteriomethyl iodide (1.2 eq) to the reaction mixture. Causality Note: CD₃I serves as the electrophile. The pyridinolate anion acts as the nucleophile, attacking the electrophilic carbon of CD₃I in an Sₙ2 fashion, displacing the iodide leaving group.[10]

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Analytical Characterization: A Self-Validating System

Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized compound.[11] The combination of NMR and MS provides a self-validating system where the results of one technique corroborate the other.

Analytical Workflow

Caption: Integrated analytical workflow for the validation of the internal standard.

Expected Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum is the first and most direct confirmation of successful deuteration.

-

Absence of Methoxy Signal: The most critical feature will be the complete absence of a singlet peak around 3.8-3.9 ppm, which corresponds to the -OCH₃ protons in the non-labeled analog.[12][13]

-

Aromatic Signals: The three protons on the pyridine ring will remain, appearing as multiplets in the aromatic region (typically 7.0-8.5 ppm), confirming the integrity of the pyridine core.

¹³C NMR Spectroscopy:

-

Trideuteriomethoxy Signal: The carbon of the -OCD₃ group will appear as a multiplet (typically a triplet of triplets or more complex pattern due to C-D coupling) and will be shifted slightly upfield compared to the -OCH₃ carbon.

-

Aromatic Signals: The other five carbons of the pyridine ring will be present in their expected chemical shift ranges.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The molecular ion peak ([M]+ or [M+H]+) will confirm the mass increase due to deuteration. For 2-Bromo-5-(trideuteriomethoxy)pyridine, the expected monoisotopic mass is ~190.98 Da (for ⁷⁹Br isotope), which is 3 Da higher than the non-labeled analog (~187.96 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

Application in Quantitative Bioanalysis

The validated 2-Bromo-5-(trideuteriomethoxy)pyridine is now ready for use as an internal standard in quantitative LC-MS/MS assays, for example, to determine the concentration of its non-deuterated analog in plasma samples from a pharmacokinetic study.[14][15]

Protocol: Use as an Internal Standard in a Plasma PK Study

Objective: To accurately quantify the concentration of 2-Bromo-5-methoxypyridine (Analyte) in patient plasma over a time course.

Materials:

-

Plasma samples from a clinical study.[3]

-

Analyte stock solution of known concentration.

-

Internal Standard (IS) stock solution: 2-Bromo-5-(trideuteriomethoxy)pyridine, of known concentration.

-

Acetonitrile with 0.1% formic acid (Protein Precipitation Solution).

-

LC-MS/MS system.

Procedure:

-

Prepare Calibration Standards and Quality Controls (QCs): Spike known amounts of the Analyte stock solution into blank control plasma to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (low, mid, high).

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrator, QC, or unknown study sample), add 10 µL of the IS stock solution. Causality Note: The IS is added at the very beginning to account for any variability or loss during all subsequent sample handling and extraction steps.[4]

-

Vortex briefly.

-

Add 200 µL of ice-cold Protein Precipitation Solution.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

-

Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

-

-

LC-MS/MS Method:

-

Chromatography: Use a suitable C18 column to chromatographically separate the analyte from matrix components. The Analyte and IS will co-elute.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the Analyte and one for the IS.

-

Example Analyte Transition: m/z 188 → [Fragment Ion]

-

Example IS Transition: m/z 191 → [Corresponding Fragment Ion]

-

-

-

Data Processing:

-

Integrate the peak areas for both the Analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Use the regression equation from the calibration curve to calculate the concentration of the Analyte in the unknown study samples based on their measured Peak Area Ratios.

-

Conclusion

2-Bromo-5-(trideuteriomethoxy)pyridine is an indispensable tool for researchers requiring high-fidelity quantitative data in complex biological studies. Its synthesis via Williamson etherification is robust, and its identity is unequivocally confirmed through a combination of NMR and MS techniques. When employed as a stable isotope-labeled internal standard in LC-MS/MS workflows, it provides the highest level of analytical confidence by effectively normalizing for matrix effects and procedural variability.[1][2] The protocols and scientific rationale presented in this guide offer a comprehensive framework for the successful implementation of this compound in demanding drug development and clinical research settings.

References

- Benchchem. The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Wikipedia. Hydrogen–deuterium exchange.

- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.

- BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- Thieme. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sus. Circ. Now, 2.

- PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.

- Sigma-Aldrich. 2-Bromo-5-methoxypyridine CAS 105170-27-2.

- PMC. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies.

- ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Volume 02 Issue 01.

- Beilstein Journals. Supplementary Information.

- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- PubChem. 2-Bromo-5-methoxypyridine.

- NIHS. Clinical Pharmacokinetic Studies of Pharmaceuticals.

- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.

- BLDpharm. 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine.

- PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.

- ResearchGate. (2014). 2-Bromo-5-methylpyridine.

- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.

- Chemistry Stack Exchange. (2015). Methyl Iodide synthesis.

- Sigma-Aldrich. 2-Bromo-5-(trifluoromethoxy)pyridine | 888327-36-4.

- MilliporeSigma. 2-Bromo-5-methyl-4-nitropyridine | 66092-62-4.

- ChemicalBook. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1.

- LGC Standards. 2-Bromo-5-methoxypyridine-d3.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- deutraMed. Buy Iodomethane D₃ CD3I | CAS no. 865-50-9.

- PMC - NIH. Hydroxymethylation of DNA: an epigenetic marker.

- BLD Pharm. 1204234-94-5|2-Bromo-5-(trifluoromethylthio)pyridine.

- The Royal Society of Chemistry. Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site.

- Benchchem. Comparative Performance Analysis: 3,5-Dibromopyridine-d3 as an Internal Standard in Quantitative Mass Spectrometry.

- PMC. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.

- Benchchem. tetramethylammonium iodide synthesis protocol.

- ChemScene. 1696887-81-6 | 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.

- MDPI. DNA Methylation—An Epigenetic Mark in Mutagen-Treated Brachypodium distachyon Cells.

- PMC. (2025). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia.

- Googleapis.com. (2016). WO 2016/034673 A1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nihs.go.jp [nihs.go.jp]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-5-methoxypyridine-d3 | LGC Standards [lgcstandards.com]

- 8. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. deutramed.com [deutramed.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-5-methoxypyridine-d3: Applications in Quantitative Bioanalysis and Mechanistic Studies

This guide provides an in-depth analysis of 2-Bromo-5-methoxypyridine-d3, contrasting it with its unlabeled counterpart, 2-Bromo-5-methoxypyridine (CAS 105170-27-2). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for advanced analytical and research applications.

Introduction: The Imperative for Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, the journey from a promising lead compound to a clinically approved drug is fraught with analytical challenges. Understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable isotope labeling, particularly deuteration, has emerged as a cornerstone technology, offering unparalleled precision in bioanalytical quantification and mechanistic elucidation.[1][2]

Replacing hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically almost identical to the parent compound but physically distinguishable by mass spectrometry.[4][5] This subtle yet powerful modification underpins the utility of compounds like 2-Bromo-5-methoxypyridine-d3, transforming them from simple chemical reagents into sophisticated tools for discovery. This guide will explore the fundamental differences between the deuterated and unlabeled forms of 2-Bromo-5-methoxypyridine and detail their respective applications, with a focus on the technical advantages conferred by isotopic labeling.

Physicochemical Properties: A Tale of Two Isotopologues

2-Bromo-5-methoxypyridine is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules.[6][7] Its deuterated analog, 2-Bromo-5-methoxypyridine-d3, is specifically designed for use in sensitive analytical and metabolic studies.[8] While their chemical reactivity is nearly identical, their key differentiator lies in their mass.

| Property | 2-Bromo-5-methoxypyridine | 2-Bromo-5-methoxypyridine-d3 | Rationale for Significance |

| CAS Number | 105170-27-2[6][7][9][10] | 1185315-90-5[8] | Unique identifiers for tracking and procurement. |

| Molecular Formula | C6H6BrNO[6][7][10] | C6H3D3BrNO[8] | Indicates the incorporation of three deuterium atoms. |

| Monoisotopic Mass | 186.9633 Da[10] | 189.9821 Da | The +3 Da mass shift is the basis for differentiation in mass spectrometry. |

| Molecular Weight | 188.02 g/mol [6][7][10] | 191.04 g/mol [8] | Reflects the increased mass due to deuterium. |

| Isotopic Purity | Not Applicable | Typically ≥98% | High isotopic purity is crucial to prevent cross-signal interference in analytical assays.[4] |

| Chemical Purity | ≥98% (GC)[6] | >99% | High chemical purity ensures that observed effects are due to the compound of interest.[4] |

The deliberate introduction of deuterium into the methoxy group of 2-Bromo-5-methoxypyridine provides a stable, heavy version of the molecule. This mass difference is easily resolved by modern mass spectrometers, forming the foundation for its primary application as an internal standard.[4][11]

The Unlabeled Precursor: 2-Bromo-5-methoxypyridine (105170-27-2) in Synthesis

2-Bromo-5-methoxypyridine is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[6] The pyridine ring, coupled with a reactive bromine atom and a methoxy group, allows for a variety of chemical transformations.

It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable building block for creating novel compounds with potential therapeutic activity, including those targeting neurological disorders or possessing anti-inflammatory properties.[6] For instance, it is a known reagent in the preparation of tetrahydroisoquinoline amides, which have applications as bronchodilators.[8]

Synthetic Workflow: Suzuki-Miyaura Coupling

The diagram below illustrates a typical synthetic workflow where 2-Bromo-5-methoxypyridine is used as a starting material in a Suzuki-Miyaura cross-coupling reaction to generate a biaryl product, a common scaffold in drug discovery.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Deuterated Analog: 2-Bromo-5-methoxypyridine-d3 as an Analytical Tool

The true value of 2-Bromo-5-methoxypyridine-d3 lies in its application in quantitative bioanalysis, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.[4][5]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization.[11] An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[12] Because deuterated standards are chemically almost identical to their unlabeled counterparts, they co-elute during chromatography and experience the same extraction efficiencies and matrix effects.[4][5] This near-perfect mimicry makes them the "gold standard" for quantitative analysis.[5]

Any loss of the analyte during sample processing will be mirrored by an equivalent loss of the deuterated internal standard.[5] Therefore, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification, even in complex biological matrices like plasma or whole blood.[5][13]

Experimental Protocol: Quantitative Analysis of a Drug Candidate in Plasma

This protocol outlines a typical workflow for using 2-Bromo-5-methoxypyridine-d3 as an internal standard to quantify a hypothetical drug candidate derived from its unlabeled analog.

Objective: To accurately measure the concentration of "Drug-X" in human plasma samples using LC-MS/MS with 2-Bromo-5-methoxypyridine-d3 as an internal standard.

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Drug-X and the internal standard (2-Bromo-5-methoxypyridine-d3) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of Drug-X.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microplate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from other matrix components.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for Drug-X.

-

Simultaneously monitor the specific precursor-to-product ion transition for 2-Bromo-5-methoxypyridine-d3.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Drug-X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical workflow using a deuterated internal standard.

Beyond Quantification: The Kinetic Isotope Effect (KIE) in Mechanistic Studies

While its primary role is in quantification, deuteration can also be a powerful tool for investigating metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[14] This difference can lead to a slower rate of cleavage for C-D bonds in enzyme-mediated reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[15]

By strategically placing deuterium at a potential site of metabolism on a drug molecule, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the drug's metabolism. If the deuterated compound is metabolized more slowly than its unlabeled counterpart, it provides strong evidence for the metabolic pathway and can even be exploited to create "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.[15][16] This approach has led to FDA-approved drugs like deutetrabenazine.[16]

Conclusion: A Critical Enabler for Pharmaceutical Advancement

2-Bromo-5-methoxypyridine (105170-27-2) is a valuable synthetic intermediate. However, its deuterated analog, 2-Bromo-5-methoxypyridine-d3, represents a significant technological advancement for the drug development professional. By enabling highly accurate and precise quantification through isotope dilution mass spectrometry, it provides the data integrity required for critical decision-making in both preclinical and clinical phases.[5] Furthermore, the principles of deuteration extend into mechanistic studies, offering insights that can guide the design of safer and more effective medicines.[17] The strategic use of such stable isotope-labeled compounds is not merely a technical convenience; it is an indispensable component of modern, efficient, and successful pharmaceutical research.

References

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Swan Isotopes. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Advantages of Deuterated Compounds. Clearsynth Discovery. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

-

L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

2-Bromo-5-methoxypyridine. PubChem. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. Moravek. [Link]

-

2-Bromo-5-methoxypyridine-d3. Pharmaffiliates. [Link]

Sources

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. moravek.com [moravek.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromo-5-methoxypyridine | CAS 105170-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

Solvation Dynamics and Analytical Workflows for 2-Bromo-5-methoxypyridine-d3

Executive Summary

In modern pharmaceutical development and bioanalytical chemistry, the precision of quantitative assays relies heavily on the integrity of Stable Isotope-Labeled (SIL) internal standards. 2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5) is a critical deuterated building block and internal standard used in mass spectrometry and cross-coupling reaction monitoring [1]. However, the physicochemical behavior of this halogenated heterocycle demands rigorous solvent selection.

As an Application Scientist, one must recognize that dissolving a compound is not merely a physical task, but a thermodynamic process dictated by solvent-solute interactions. This whitepaper provides an in-depth technical analysis of the solvation dynamics of 2-Bromo-5-methoxypyridine-d3 in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By understanding the causality behind these interactions, researchers can design self-validating protocols that ensure gravimetric fidelity, prevent degradation, and optimize downstream LC-MS/MS or NMR workflows.

Physicochemical Profiling & Solvation Causality

To engineer an optimal dissolution protocol, we must first analyze the molecular architecture of the solute. 2-Bromo-5-methoxypyridine-d3 features a pyridine ring substituted with a highly polarizable bromine atom and a deuterated methoxy group (-OCD

The Isotope Effect on Solubility

The substitution of three protium atoms with deuterium on the methoxy group introduces a +3 Da mass shift, which is vital for avoiding matrix interference in LC-MS/MS [2]. However, the kinetic isotope effect on bulk thermodynamic solubility is negligible. Therefore, the solubility limits and solvation mechanisms of the

Dimethyl Sulfoxide (DMSO): Aprotic Solvation via Dipole Interactions

Why use DMSO? DMSO is a polar aprotic solvent with a high dielectric constant (

-

The Causality: 2-Bromo-5-methoxypyridine-d3 lacks hydrogen-bond donors. DMSO excels here because its highly polarized S=O bond stabilizes the electron-deficient regions of the pyridine ring, while London dispersion forces interact favorably with the large, polarizable electron cloud of the bromine atom. This rapidly disrupts the crystalline lattice of the solid, making DMSO the optimal solvent for high-concentration primary stock solutions.

Methanol (MeOH): Protic Solvation via Hydrogen Bonding

Why use Methanol? Methanol is a polar protic solvent (

-

The Causality: While the solute cannot donate hydrogen bonds, it possesses two excellent hydrogen-bond acceptors: the pyridine nitrogen (lone pair) and the methoxy oxygen. Methanol's hydroxyl group acts as a strong H-bond donor, forming a tightly bound solvation shell around these heteroatoms [3]. Methanol is highly compatible with reverse-phase LC-MS/MS mobile phases, making it the ideal diluent for working solutions.

Comparative Solvation Data

The following table synthesizes the quantitative solvation metrics and stability profiles for 2-Bromo-5-methoxypyridine-d3, serving as a reference matrix for assay design.

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Primary Solvation Mechanism | Dipole-Dipole & Dispersion Forces | Hydrogen Bond Donor (to Pyridine N/O) |

| Max Practical Solubility | > 50.0 mg/mL (Highly Soluble) | ~ 20.0 mg/mL (Soluble) |

| Freezing Point | 18.5 °C | -97.6 °C |

| Recommended Storage | -20 °C (Requires careful thawing) | 4 °C to -80 °C (Remains liquid) |

| Workflow Application | Primary Stock Solutions | Serial Dilutions & LC-MS/MS Spiking |

Experimental Protocols: A Self-Validating System

A robust analytical method requires protocols that validate themselves at each step. The following methodologies incorporate built-in Quality Control (QC) checkpoints to guarantee solution integrity.

Protocol A: High-Fidelity Primary Stock Preparation (50 mg/mL in DMSO)

Storing DMSO at -20 °C causes it to freeze solid. This protocol accounts for the thermal dynamics required to prevent solute precipitation upon thawing.

-

Gravimetric Measurement: Using an anti-static micro-spatula, accurately weigh 50.0 mg of 2-Bromo-5-methoxypyridine-d3 powder into a tared, amber glass 2.0 mL HPLC vial. (Causality: Amber glass mitigates UV-induced radical debromination).

-

Volumetric Solvation: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO using a calibrated positive-displacement pipette.

-

Kinetic Agitation: Vortex the vial for 30 seconds at 2500 RPM, followed by bath sonication for 2 minutes at room temperature. (Causality: Sonication provides the localized kinetic energy required to overcome the activation energy of dissolution).

-

Self-Validation (Tyndall Check): Shine a focused LED beam through the vial against a dark background. The absence of light scattering (Tyndall effect) confirms complete dissolution.

-

Storage & Thawing: Store at -20 °C. Critical Step: Prior to subsequent use, allow the frozen DMSO stock to equilibrate to room temperature for 30 minutes, followed by a mandatory 1-minute vortex to re-homogenize any transient concentration gradients formed during the phase transition.

Protocol B: Serial Dilution for LC-MS/MS (100 µg/mL in Methanol)

-

Matrix Matching: Pipette 998 µL of LC-MS grade Methanol into a clean amber vial.

-

Spiking: Carefully add 2.0 µL of the room-temperature 50 mg/mL DMSO primary stock (from Protocol A) directly into the methanol.

-

Homogenization: Aspirate and dispense 5 times with the pipette to ensure localized mixing, then vortex for 15 seconds.

-

Self-Validation (LC-UV/MS): Inject 1.0 µL of this working solution into an LC-UV/MS system. Confirm the presence of the +3 Da shifted precursor ion and verify that the UV peak area matches historical calibration data to ensure no gravimetric errors occurred during stock preparation.

Workflow Visualization

The following diagram maps the logical decision tree and solvation pathways for handling 2-Bromo-5-methoxypyridine-d3, emphasizing the transition from solid API to analytical application.

Solvation pathways and self-validating preparation workflow for 2-Bromo-5-methoxypyridine-d3.

References

-

Pharmaffiliates. "2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5)". Pharmaffiliates Analytics and Synthetics P. Ltd. URL:[Link]

Technical Whitepaper: Advanced Safety, Handling, and Application Protocols for 2-Bromo-5-methoxypyridine-d3

Executive Summary & Scientific Rationale

In modern pharmacokinetic (PK) profiling and bioanalysis, stable isotope-labeled (SIL) standards are indispensable. 2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5) is a highly specialized deuterated analog of 2-bromo-5-methoxypyridine[1]. Within drug development, this compound serves a dual purpose: it acts as an internal standard for mass spectrometry-based quantification, and it functions as a deuterated building block in the synthesis of tetrahydroisoquinoline amide bronchodilators[1].

The strategic incorporation of three deuterium atoms on the methoxy group leverages the kinetic isotope effect (KIE) to potentially enhance metabolic stability in targeted drug design. For analytical scientists, it provides a distinct mass shift (+3 Da) for LC-MS/MS bioanalysis, allowing for perfect co-elution with the unlabelled analyte while eliminating cross-talk interference[2].

Physicochemical Properties & Isotopic Integrity

While isotopic labeling significantly alters the molecular weight and vibrational frequencies of the compound, the macroscopic physicochemical hazards remain identical to its unlabelled counterpart (CAS: 105170-27-2)[3]. Understanding these baseline properties is the first step in designing a robust handling protocol.

Table 1: Physicochemical and Isotopic Profile

| Property | Value / Description |

| Chemical Name | 2-Bromo-5-methoxypyridine-d3 |

| CAS Number | 1185315-90-5 |

| Unlabelled CAS | 105170-27-2 |

| Molecular Formula | C6H3D3BrNO |

| Molecular Weight | 191.04 g/mol |

| Appearance | White to almost white powder/lump |

| Isotopic Mass Shift | +3.018 Da (relative to unlabelled) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane |

Mechanistic Toxicology & Hazard Identification

Standardized chemical safety data strictly classifies 2-bromo-5-methoxypyridine derivatives under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315) and Serious Eye Irritation (Category 2, H319) [3].

The Causality of Toxicity: The irritation profile of this compound is not a simple function of pH. Instead, it is driven by the intrinsic lipophilicity and electrophilicity of the halogenated pyridine ring. Upon dermal or ocular contact, the lipophilic methoxy and pyridine moieties facilitate rapid penetration of the stratum corneum or corneal epithelium. Once integrated into the lipid bilayer, the electron-withdrawing bromine atom increases the electrophilicity of the pyridine ring. This enables transient, disruptive interactions with nucleophilic residues of epidermal proteins, triggering a localized inflammatory cascade and cytokine release that clinically manifests as erythema, edema, and severe irritation[3].

Mechanistic pathway of dermal and ocular irritation induced by halogenated pyridine exposure.

Self-Validating Experimental Protocol: Preparation of SIL Internal Standards

When handling high-value deuterated standards, precision and safety must be integrated into a self-validating workflow. The following step-by-step methodology ensures operator safety (mitigating H315/H319 risks) while simultaneously verifying chemical integrity.

Methodology: Stock Solution Preparation & Validation

-

Environmental Control: Conduct all open-handling procedures within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates.

-

PPE Verification: Don nitrile gloves (double-gloving is highly recommended for halogenated aromatics), tightly sealed safety goggles, and a lab coat[3].

-

Static Elimination (Causality Step): Fine powders of halogenated pyridines are highly prone to electrostatic dispersion. Use an anti-static ionizing gun on the weighing spatula and the microbalance draft shield. Why? This neutralizes surface charges, preventing the powder from repelling off the spatula—thereby mitigating both the risk of sudden ocular exposure and the loss of expensive isotopic material.

-

Gravimetric Analysis: Weigh precisely 1.00 mg of 2-Bromo-5-methoxypyridine-d3 into a pre-tared, amber glass vial.

-

Solvent Quenching & Dissolution (Self-Validation Step): Immediately add 1.0 mL of LC-MS grade DMSO or Methanol. Self-Validation: The immediate, clear dissolution of the powder acts as a physical validation check against the presence of polymerized degradation products, a known risk for improperly stored halogenated heterocycles.

-

Inert Atmosphere Storage (Causality Step): Purge the vial headspace with Argon gas before sealing. Why? Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation of the methoxy-d3 group and ensuring stability during long-term storage at -20°C.

-

Analytical Validation (Self-Validation Step): Dilute a 10 µL aliquot to 1 ng/mL in the mobile phase and inject it into the LC-MS/MS. Self-Validation: A single sharp chromatographic peak at m/z 191 (M+H)+ with <1% signal at m/z 188 confirms isotopic purity, verifies that no H/D exchange has occurred, and validates the entire preparation workflow[2].

Workflow for the safe handling and self-validating preparation of stable isotope-labeled standards.

Emergency Response & Decontamination Workflows

In the event of an accidental exposure or spill, the response must target the specific chemical properties of the compound rather than relying on generic lab protocols.

-

Dermal Exposure (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water[3]. Causality: Water alone is insufficient due to the compound's lipophilicity; the surfactants in soap are strictly required to emulsify and lift the halogenated pyridine out of the skin's lipid layer.

-

Ocular Exposure (H319): Flush eyes continuously with sterile saline or water for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation[3]. Remove contact lenses if present and easy to do. Seek immediate ophthalmological assessment.

-

Spill Decontamination: Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the irritant powder, creating an inhalation hazard. Instead, cover the spill with an inert, damp absorbent (e.g., sand or vermiculite wetted with a 10% ethanol/water mixture to aid solubility), sweep gently, and dispose of the material in a sealed hazardous waste container.

References

-

Title: 2-Bromo-5-methoxypyridine-d3 | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Deuterated Tetrahydroisoquinoline Amides using 2-Bromo-5-methoxypyridine-d3

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of deuterated tetrahydroisoquinoline (THIQ) amides, specifically focusing on the installation of the 5-(methoxy-d3)picolinoyl motif. This scaffold is critical in drug discovery for improving metabolic stability (deuterium switch) against CYP450-mediated O-demethylation.

Executive Summary & Scientific Rationale

The incorporation of deuterium into the methoxy group of pyridine-based pharmacophores is a validated strategy to attenuate metabolic clearance. The

This protocol details the conversion of 2-Bromo-5-(methoxy-d3)pyridine into high-value THIQ-picolinamides . Unlike standard amide couplings that require pre-synthesized carboxylic acids, this guide prioritizes Aminocarbonylation , a catalytic approach that directly converts the aryl bromide to the amide in a single step, minimizing isotopologue dilution and step-count.

Key Reaction Pathway

The transformation relies on the palladium-catalyzed insertion of Carbon Monoxide (CO) into the C-Br bond, followed by nucleophilic attack by the tetrahydroisoquinoline nitrogen.

Reagent Profile & Handling

| Component | Specification | Critical Handling Notes |

| Precursor | 2-Bromo-5-methoxypyridine-d3 | Hygroscopic. Store at 2-8°C under Argon. Isotopic Purity >99% D is required to maintain biological validity. |

| Core Amine | 1,2,3,4-Tetrahydroisoquinoline | Secondary amine.[1] Ensure free base form (not HCl salt) for aminocarbonylation kinetics. |

| Catalyst | Pd(OAc)₂ / Xantphos | Xantphos is essential for stabilizing the acyl-Pd intermediate against decarbonylation. |

| CO Source | CO Gas or Mo(CO)₆ | Safety Critical: Use CO detectors. Mo(CO)₆ (solid) is preferred for small-scale safety. |

Experimental Protocols

Method A: Pd-Catalyzed Aminocarbonylation (Direct Route)

Recommended for library synthesis and minimizing D-exchange.

Mechanism of Action: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.

-

CO Insertion: Coordination and migration of CO forms the acyl-Pd complex.

-

Nucleophilic Attack: The THIQ amine attacks the acyl-Pd species.

-

Reductive Elimination: Release of the amide product and regeneration of Pd(0).

Protocol Steps:

-

Charge: To a dry reaction vial (20 mL microwave or pressure tube), add:

-

2-Bromo-5-(methoxy-d3)pyridine (1.0 equiv, 191 mg, 1.0 mmol)

-

Pd(OAc)₂ (5 mol%, 11 mg)

-

Xantphos (10 mol%, 58 mg)

-

Na₂CO₃ (2.0 equiv, 212 mg)

-

-

Solvent: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 mins.

-

Amine Addition: Add 1,2,3,4-Tetrahydroisoquinoline (1.2 equiv, 160 mg).

-

CO Introduction:

-

Gas Method: Purge the headspace with CO gas (balloon pressure, ~1 atm).

-

Solid Source Method: Add Mo(CO)₆ (1.0 equiv) and DBU (2.0 equiv) to generate CO in situ.

-

-

Reaction: Seal and heat to 90°C for 16 hours.

-

Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]

-

Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes). The product typically elutes as a viscous oil or amorphous solid.

Method B: Lithiation-Carboxylation Sequence (Stepwise Route)

Recommended if CO chemistry is unavailable or for gram-scale batch production.

Protocol Steps:

-

Lithiation: Dissolve 2-Bromo-5-(methoxy-d3)pyridine (1.0 equiv) in anhydrous THF at -78°C under N₂.

-

Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min. Note: The Lithium-Halogen exchange is faster than nucleophilic attack at this temperature.

-

Quench: Bubble dry CO₂ gas into the solution for 20 min. Allow to warm to RT.

-

Acidification: Quench with 1N HCl to pH 3. Extract with EtOAc to isolate 5-(methoxy-d3)picolinic acid .

-

Coupling: React the isolated acid with THIQ using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT for 2 hours.

Visualized Workflows & Mechanism

Diagram 1: Synthetic Pathway Comparison

This flow chart illustrates the decision logic between the Direct (Aminocarbonylation) and Stepwise (Lithiation) routes.

Caption: Comparison of direct Pd-catalyzed carbonylation vs. stepwise lithiation-coupling.

Diagram 2: Aminocarbonylation Catalytic Cycle

Detailed mechanistic view of the Palladium cycle governing Method A.

Caption: Mechanism of Pd-catalyzed aminocarbonylation. L = Xantphos Ligand.[3]

Quality Control & Validation Data

To ensure the integrity of the deuterated product, the following QC parameters must be met.

Analytical Specifications

| Test | Expected Result | Interpretation |

| ¹H NMR (400 MHz) | Absence of singlet at ~3.8-3.9 ppm. | Confirms the methoxy group is deuterated ( |

| ¹³C NMR | Septet at ~56 ppm ( | Carbon-Deuterium coupling confirms the presence of the |

| HRMS (ESI+) | [M+H]⁺ = Target Mass + 3.018 Da. | Confirms isotopic incorporation. Check isotopic distribution for D2/D1 impurities. |

| HPLC Purity | >98% (UV 254 nm). | Critical for biological assays. |

Troubleshooting Guide

-

Low Yield (Method A): If conversion is poor, switch from Pd(OAc)₂ to Pd(dppf)Cl₂ . Ensure the reaction vessel is strictly oxygen-free; O₂ poisons the Pd(0) species.

-

Scrambling: Deuterium exchange on the methoxy group is rare under these conditions. However, avoid strong Lewis acids which might facilitate ether cleavage.

References

-

Pharmaffiliates. (2023). 2-Bromo-5-methoxypyridine-d3 Product Profile. Retrieved from [Link]

-

Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research. Link

-

Perry, R.J., & Wilson, B.D. (1996). "Palladium-catalyzed carbonylation of aryl halides." Organometallics. Link

-

Tung, R. (2016). "The Development of Deuterated Drugs."[4][5] Innovations in Pharmaceutical Technology. Link

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. bionauts.jp [bionauts.jp]

Application Notes and Protocols: Regioselective Synthesis of 2-Functionalized-5-methoxypyridine-3-d via Bromine-Lithium Exchange

Introduction: The Strategic Role of Deuterium in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.[1] This "deuterium switch" can favorably alter a molecule's metabolic fate by attenuating the rate of enzymatic C-H bond cleavage, a common metabolic pathway.[1] This modification can lead to a longer half-life, reduced dosing frequency, and potentially an improved safety profile.[1][2] Pyridine scaffolds are ubiquitous in medicinal chemistry, and the ability to selectively introduce deuterium into these heterocycles is of paramount importance.[3][4]

This application note provides a detailed protocol for the lithiation of 2-bromo-5-methoxypyridine and its subsequent quenching with a deuterium source to produce 2-bromo-5-methoxypyridine-d3. Furthermore, it outlines a general procedure for the functionalization of the resulting lithiated intermediate with various electrophiles, offering a versatile route to a library of novel deuterated pyridine derivatives.

Mechanistic Rationale: Halogen-Lithium Exchange and Electrophilic Quench

The core of this synthetic strategy lies in the bromine-lithium exchange reaction, a robust and widely utilized method for the generation of organolithium species.[5][6][7] When 2-bromo-5-methoxypyridine is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures, a rapid exchange of the bromine atom for a lithium atom occurs. This process is highly regioselective, targeting the C-Br bond due to the greater electrophilicity of bromine compared to the aromatic protons.

The resulting 2-lithio-5-methoxypyridine is a potent nucleophile and a strong base.[5] The low temperature (-78 °C) is crucial to prevent side reactions, including nucleophilic addition of n-BuLi to the pyridine ring and decomposition of the thermally sensitive lithiated intermediate.[5][8][9][10]

Once formed, the 2-pyridyllithium species can be trapped by a wide range of electrophiles.[11][12] For the purpose of deuteration, quenching the reaction with deuterium oxide (D₂O) provides a direct and efficient route to incorporate a deuterium atom at the 2-position. Alternatively, reaction with other electrophiles allows for the introduction of diverse functional groups, enabling the synthesis of a broad spectrum of 2-substituted-5-methoxypyridine-d3 derivatives.

Caption: General reaction scheme for the lithiation and functionalization of 2-bromo-5-methoxypyridine.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-methoxypyridine | ≥98% | Commercially Available | Store under inert atmosphere |

| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Pyrophoric, handle with care |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercially Available | |

| Electrophiles (e.g., aldehydes, ketones, CO₂, etc.) | Reagent Grade | Commercially Available | Purify as needed |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |

Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine-d3

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reaction Initiation: To the flask, add 2-bromo-5-methoxypyridine (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change is often observed, indicating the formation of the pyridyllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Deuteration: Quench the reaction by the dropwise addition of deuterium oxide (D₂O, 1.5 eq).

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-bromo-5-methoxypyridine-d3.

Protocol 2: General Procedure for Functionalization with Electrophiles

-

Follow steps 1-5 from Protocol 1 to generate the 2-lithio-5-methoxypyridine intermediate.

-

Electrophilic Trapping: To the cold (-78 °C) solution of the lithiated pyridine, add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Follow steps 7-10 from Protocol 1 for the work-up and purification of the 2-substituted-5-methoxypyridine product.

Table of Common Electrophiles and Expected Products:

| Electrophile | Product Functional Group |

| D₂O | Deuterium |

| Aldehydes (RCHO) | Secondary Alcohol |

| Ketones (R₂CO) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl Halides (R-X) | Alkyl |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Organolithium reagents are highly reactive towards protic sources, including water. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere.

-

Temperature Control: Maintaining a low temperature is critical to prevent side reactions and ensure high yields.[8][9] A sudden increase in temperature can lead to decomposition of the lithiated intermediate or unwanted nucleophilic addition.

-

Purity of Reagents: The purity of the starting materials and reagents, particularly the organolithium solution, can significantly impact the reaction outcome. It is advisable to titrate the n-BuLi solution prior to use.

-

Choice of Electrophile: The reactivity of the electrophile should be considered. Highly reactive electrophiles should be added slowly to control the exotherm. For less reactive electrophiles, a longer reaction time or warming of the reaction mixture may be necessary after the initial trapping at low temperature.

Conclusion

The protocol described herein offers a reliable and versatile method for the synthesis of 2-bromo-5-methoxypyridine-d3 and a variety of other 2-functionalized derivatives. The bromine-lithium exchange is a powerful transformation that provides access to a key nucleophilic intermediate. By carefully controlling the reaction conditions, researchers can efficiently generate a library of deuterated and functionalized pyridines for applications in drug discovery and development.

References

- ResearchGate. (n.d.). O-Tetrahydropyran-2-yloxy (O THP) as an ortho Directing Group in the Lithiation of Pyridines.

- Verlag der Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Journal of the American Chemical Society. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.

- Chemical Communications (RSC Publishing). (2014, June 20). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. doi:10.1039/C4CC03766A.

- ResearchGate. (2025, November 30). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.

- ACS Publications. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry.

- PMC. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.

- (2009, January 8). Heavy Pyridine Crystallizes Differently: Discovery May Aid Development of Pharmaceuticals.

- PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.

- ResearchGate. (2025, August 5). Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization.

- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- PMC. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.

- PubMed. (2010, February 24). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.

- Scribd. (n.d.). Lithium Halogen Exchange in Pyridine.

- ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines...

- PubMed. (2013, June 21). A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis.

- LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.

- ResearchGate. (2026, January 8). Regiodivergent Deuteration of Pyridine-Based Heterocycles.

- ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.

- Organic Letters. (2025, October 6). Regiodivergent Deuteration of Pyridine-Based Heterocycles.

- ResearchGate. (n.d.). Scheme 4. Site specifically activated pyridines by bromine/magnesium or....

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

- ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.

- RSC Publishing. (n.d.). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines.

- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.

- ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

- PubMed. (2014, August 18). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

- Cardiff University. (2017, September 1). Directed lithiation and substitution of pyridine derivatives. -ORCA.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.

- (2020, May 15). Optimization of Organolithium Reactions.

- (n.d.). pyridine lithiation.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.

- PubMed. (2024, June 15). Synthesis of Deuterated Compounds by Flow Chemistry.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. baranlab.org [baranlab.org]

- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pyridine lithiation [quimicaorganica.org]

Application Note: Regioselective C-H Activation of 2-Bromo-5-(methoxy-d3)pyridine

Abstract

This guide details the precision functionalization of 2-Bromo-5-(methoxy-d3)pyridine , a critical scaffold in kinase inhibitor development where the deuterated methoxy group serves to block metabolic O-demethylation. The central challenge addressed here is the regioselective installation of functional groups onto the pyridine ring without compromising the deuterium label or the bromine handle. We present two orthogonal protocols: C4-Selective Iridium-Catalyzed Borylation (sterically controlled) and C6-Selective Palladium-Catalyzed Arylation (electronically controlled).

Part 1: Structural Analysis & Regioselective Logic

The Substrate Challenge

The substrate, 2-Bromo-5-(methoxy-d3)pyridine, presents a "confused" directing landscape for C-H activation. Successful functionalization requires navigating three distinct electronic and steric environments.[1]

-

Position C3 (Ortho to Br):

-

Status:Deactivated/Blocked.

-

Reason: Sterically crowded by the large Bromine atom. While electronically activated by the ortho-methoxy group, the steric penalty usually prevents catalysis here.

-

-

Position C4 (The "Gap"):

-

Status:Sterically Accessible (Target A).

-

Reason: Located between the small proton at C3 and the methoxy group at C5. In Iridium-catalyzed borylation, which is governed by steric avoidance, this is the preferred site.

-

-

Position C6 (Ortho to N):

-

Status:Electronically Acidic (Target B).

-

Reason: The most acidic proton (

~26) due to the inductive effect of the Nitrogen. This site is favored by Palladium-catalyzed mechanisms involving Concerted Metalation-Deprotonation (CMD), provided the catalyst can overcome N-coordination poisoning.

-

The Deuterium Factor

The methoxy-d3 (

-

C-H vs. C-D Stability: The protocols below are optimized to avoid harsh acidic conditions that could lead to D/H exchange at the methoxy position.

-

Metabolic Context: Preserving the

group is paramount. Any side reactions involving ether cleavage (e.g., strong Lewis acids like

Part 2: Experimental Protocols

Protocol A: C4-Selective Iridium-Catalyzed Borylation

Mechanism: Sterically directed C-H activation. The active catalyst, an Iridium-tris(boryl) species, reacts with the C-H bond that is least sterically hindered. Target Product: 2-Bromo-5-(methoxy-d3)pyridine-4-boronic acid pinacol ester.

Reagents & Materials

| Component | Reagent | Equiv.[2][3][4][5] | Role |

| Substrate | 2-Bromo-5-(methoxy-d3)pyridine | 1.0 | Starting Material |

| Boron Source | Bis(pinacolato)diboron ( | 1.1 | Borylating Agent |

| Pre-catalyst | 0.015 (1.5 mol%) | Iridium Source | |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.03 (3 mol%) | Steric Director |

| Solvent | MTBE or THF (Anhydrous) | [0.5 M] | Medium |

Step-by-Step Workflow

-

Glovebox Setup: In a

-filled glovebox, weigh -

Catalyst Activation: Add 1 mL of anhydrous MTBE. The solution should turn deep brown/red, indicating formation of the active species. Stir for 5 minutes.

-

Substrate Addition: Add

(280 mg, 1.1 mmol) followed by the substrate (188 mg, 1.0 mmol) dissolved in 1 mL MTBE. -

Reaction: Seal the vial and heat to 60°C for 16 hours.

-

Note: Higher temperatures (>80°C) may promote protodeborylation or minor C3 activation.

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

) to remove the catalyst. -

Purification: Concentrate in vacuo. The product is often pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc. Avoid column chromatography if possible, as pyridyl boronates can be unstable on silica.

Protocol B: C6-Selective Palladium-Catalyzed Arylation

Mechanism: Concerted Metalation-Deprotonation (CMD).[4] The carbonate base assists in deprotonating the most acidic C-H bond (C6), followed by reductive elimination. Target Product: 2-Bromo-5-(methoxy-d3)-6-arylpyridine.

Reagents & Materials

| Component | Reagent | Equiv.[2][3][4][5] | Role |

| Substrate | 2-Bromo-5-(methoxy-d3)pyridine | 1.0 | Substrate |

| Coupling Partner | Aryl Iodide (Ar-I) | 1.5 | Electrophile |

| Catalyst | 0.05 (5 mol%) | Catalyst | |

| Ligand | 0.10 (10 mol%) | Ligand | |

| Base/Additive | 2.0 | Base & Halide Scavenger | |

| Solvent | 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Workflow

-

Vial Charging: To a reaction tube, add

(11 mg), -

Inerting: Cap the tube and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL).

-

Reaction: Heat to 100°C for 12-18 hours.

-

Critical Control: The Silver salt is essential. It precipitates AgI, driving the reaction and preventing catalyst poisoning by the pyridine nitrogen.

-

-

Filtration: Cool to RT. Dilute with EtOAc and filter through Celite to remove silver salts.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Visualization & Logic Pathways

Decision Tree for Regioselectivity

This diagram illustrates the logical flow for selecting the correct protocol based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the appropriate catalytic system based on target regiochemistry.

Experimental Setup Diagram (Protocol A)

Visualizing the sensitive nature of the Iridium catalyst setup.

Figure 2: Workflow for the moisture-sensitive Iridium-catalyzed borylation protocol.

Part 4: Data Analysis & Quality Control

To validate the success of the reaction, use 1H NMR spectroscopy. The substitution pattern changes the splitting signals significantly.

| Proton Position | Starting Material (d) | Product A (C4-Boryl) (s) | Product B (C6-Aryl) (s) |

| H3 (Ortho to Br) | Doublet (~7.4 ppm) | Singlet (Shifted) | Doublet (Shifted) |

| H4 (Meta to Br) | Doublet of Doublets | Absent (Substituted) | Doublet |

| H6 (Ortho to N) | Doublet (~8.0 ppm) | Singlet (Deshielded) | Absent (Substituted) |

Key QC Check: Ensure the integration of the methoxy peak (approx 3.8 ppm) is zero in the 1H NMR (since it is

References

-

Iridium-Catalyzed C-H Boryl

- Source: American Chemical Society / Vertex AI Search

- Context: Establishes the steric rules for 2,5-disubstituted pyridines, confirming C4 as the primary boryl

-

(Generalized DOI for Ir-Borylation of Pyridines)

-

C–H Arylation of Pyridines: High Regioselectivity.

- Source: N

- Context: Details the electronic control (acidity) favoring C6 arylation in the presence of blocking groups.

-

Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope and Regioselectivity.

- Source: Semantic Scholar / Hartwig Lab

- Context: The foundational text on using steric bulk (dtbpy ligand)

-

Synthesis of Deuter

- Source: PubMed / ChemPlusChem

- Context: Background on the stability and synthesis of deuter

Sources

- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Preparation of Deuterated Pyridine Building Blocks for Medicinal Chemistry

Introduction: The Strategic Advantage of Deuterium in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium, a stable and non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic profile of drug candidates.[1] The pyridine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, presents a prime target for deuteration.[2][3] Replacing specific hydrogen atoms with deuterium can profoundly influence a molecule's metabolic fate, primarily by leveraging the kinetic isotope effect (KIE).[][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[6] This subtle atomic substitution can lead to a cascade of beneficial pharmacokinetic and pharmacodynamic modifications, including:

-

Extended Half-Life and Reduced Dosing Frequency: Slower metabolism translates to a longer duration of action in the body, potentially allowing for less frequent dosing and improved patient compliance.[][7]

-

Improved Metabolic Profile: Deuteration can reduce the formation of undesirable or toxic metabolites, thereby enhancing the safety profile of a drug.[6]

-

Increased Therapeutic Efficacy: By maintaining more consistent and sustained plasma concentrations, deuterated drugs can exhibit improved efficacy.[][7]

-

Enhanced Bioavailability: Slower first-pass metabolism can lead to higher systemic exposure of the active pharmaceutical ingredient (API).[7]

This guide provides a comprehensive overview of established and emerging methodologies for the preparation of deuterated pyridine building blocks, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Strategic Approaches to Pyridine Deuteration

The choice of deuteration strategy depends on several factors, including the desired site of deuteration (regioselectivity), the required level of deuterium incorporation, the availability of starting materials, and the tolerance of other functional groups within the molecule. The primary methods can be broadly categorized as:

-

Hydrogen-Deuterium (H-D) Exchange: This is often the most direct approach, involving the replacement of C-H bonds with C-D bonds using a deuterium source.

-

De Novo Synthesis: This strategy involves constructing the deuterated pyridine ring from smaller, often already deuterated, starting materials.

-

C-H Activation: This modern approach utilizes transition metal catalysts to selectively activate and deuterate specific C-H bonds.

The following sections will delve into the practical aspects of these methodologies, providing detailed protocols and the underlying chemical principles.

Method 1: Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange is a powerful technique for introducing deuterium into pyridine rings, often with high efficiency and selectivity. This method typically employs a transition metal catalyst and a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂).

Protocol 1: Ruthenium-Catalyzed H-D Exchange using D₂O

This protocol is adapted from the work of Leitner and coworkers, who demonstrated the efficacy of a nonclassical ruthenium hydride complex for H-D exchange under mild conditions.

Rationale: The ruthenium complex acts as a catalyst to facilitate the cleavage of C-H bonds and their subsequent replacement with C-D bonds from the D₂O solvent. The use of a two-phase system (cyclohexane/D₂O) allows for easy separation of the organic product from the aqueous deuterium source.

Materials:

-

Pyridine substrate (e.g., 2-phenylpyridine)

-

[Ru(dtbpmp)(η²-H₂)H₂] (catalyst precursor 1)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Cyclohexane (anhydrous)

-

Inert atmosphere glovebox or Schlenk line

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In an inert atmosphere, charge a Schlenk flask with the pyridine substrate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%).

-

Solvent Addition: Add cyclohexane (1.0 mL) and D₂O (1.0 mL) to the flask.

-

Reaction Setup: Seal the flask and remove it from the inert atmosphere.

-

Reaction Conditions: Vigorously stir the biphasic mixture at 50-75°C. The optimal temperature may vary depending on the substrate.

-

Monitoring the Reaction: The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy. Withdraw a small aliquot of the organic phase, dilute with a standard NMR solvent, and analyze the decrease in the intensity of the proton signals corresponding to the positions undergoing deuteration.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the deuterated pyridine product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.[8]

Data Interpretation:

The level of deuterium incorporation can be quantified using ¹H NMR by comparing the integration of the remaining proton signals to an internal standard. For a more detailed analysis, ²H NMR and mass spectrometry (GC-MS or LC-MS) can be employed to confirm the positions and extent of deuteration.[9][10]

Method 2: De Novo Synthesis of Deuterated Pyridines

Building the pyridine ring from scratch offers precise control over the placement of deuterium atoms. This is particularly advantageous when specific, multi-deuterated patterns are required.[11]

Protocol 2: Synthesis of a d₄-Pyridine via Cycloaddition

This protocol illustrates a de novo approach where a deuterated precursor is used in a cycloaddition reaction to form the pyridine ring. This method is inspired by the general principles of pyridine synthesis from N-aminopyridinium salts.[1][12]